5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide
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Overview
Description
5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzamide core substituted with bis(phenylmethyl)amino and hydroxyethyl groups. Its molecular formula is C23H24N2O3, and it has a molecular weight of 376.46 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzamide with bis(phenylmethyl)amine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N,N-bis(phenylmethyl)-1,3-oxazole-5-carboxamide: Shares structural similarities but differs in its oxazole ring.
Pyrimidine-containing compounds: Similar in having aromatic rings and potential biological activities
Uniqueness
5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide stands out due to its specific substitution pattern and the presence of both hydroxy and amino groups, which confer unique chemical reactivity and biological properties.
Biological Activity
The compound 5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C22H26N2O3
- Molecular Weight : 366.46 g/mol
Its structure features a hydroxybenzamide moiety, which is often associated with various biological activities, including anti-inflammatory and antioxidant effects.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which can lead to various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
3. Cell Proliferation and Apoptosis
Studies have shown that this compound can influence cell proliferation rates and induce apoptosis in certain cancer cell lines. The modulation of apoptotic pathways suggests potential therapeutic applications in oncology.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Efficacy
A study conducted on a rat model demonstrated that administration of the compound significantly reduced markers of oxidative stress compared to control groups. The serum levels of malondialdehyde (MDA), a marker for oxidative damage, were notably lower in treated subjects (p < 0.05).
Case Study: Anti-inflammatory Mechanism
In an experimental setup involving lipopolysaccharide (LPS)-induced inflammation, the compound was shown to decrease levels of TNF-α and IL-6 in serum samples. This suggests a robust anti-inflammatory action that could be harnessed for therapeutic purposes.
Properties
Molecular Formula |
C23H24N2O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-[2-(dibenzylamino)-1-hydroxyethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C23H24N2O3/c24-23(28)20-13-19(11-12-21(20)26)22(27)16-25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,22,26-27H,14-16H2,(H2,24,28) |
InChI Key |
ZTDBXMQICLBDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)C(=O)N)O |
Origin of Product |
United States |
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